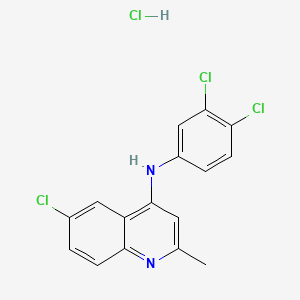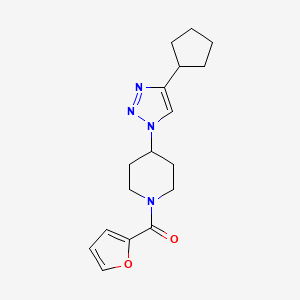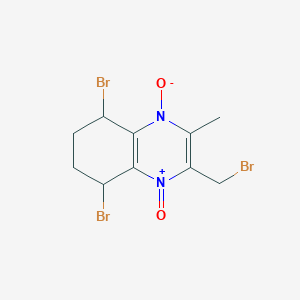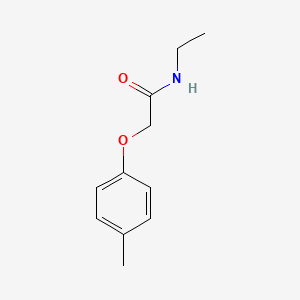
6-chloro-N-(3,4-dichlorophenyl)-2-methyl-4-quinolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(3,4-dichlorophenyl)-2-methyl-4-quinolinamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as GSK690693, and it belongs to the class of quinolinamines. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
6-chloro-N-(3,4-dichlorophenyl)-2-methyl-4-quinolinamine hydrochloride has been studied extensively for its potential pharmacological properties. The compound has been shown to inhibit various kinases, including AKT, which is a key regulator of cell survival and proliferation. This inhibition has been demonstrated to have anti-tumor effects in preclinical models of cancer. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(3,4-dichlorophenyl)-2-methyl-4-quinolinamine hydrochloride involves the inhibition of various kinases, including AKT. This inhibition leads to the activation of apoptotic pathways and the inhibition of cell proliferation. The compound has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathways.
Biochemical and physiological effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to have anti-tumor effects by inhibiting cell proliferation and inducing apoptosis. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the formation of amyloid beta plaques.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-N-(3,4-dichlorophenyl)-2-methyl-4-quinolinamine hydrochloride in lab experiments include its potent and selective inhibition of kinases, which makes it an ideal tool for studying the role of these kinases in various cellular processes. The compound has also been shown to have anti-tumor and anti-inflammatory effects, which makes it a potential candidate for drug development. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 6-chloro-N-(3,4-dichlorophenyl)-2-methyl-4-quinolinamine hydrochloride. One direction is to further investigate its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Overall, the study of this compound has the potential to lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(3,4-dichlorophenyl)-2-methyl-4-quinolinamine hydrochloride has been achieved using various methods. One of the commonly used methods involves the reaction of 3,4-dichloroaniline with 2-methyl-4-quinolinecarboxaldehyde in the presence of a base. The resulting product is then chlorinated using thionyl chloride, followed by reaction with sodium hydroxide to form the hydrochloride salt of the compound. Other methods involve the use of different starting materials and reagents, but the general approach involves the condensation of aniline with aldehyde, followed by chlorination and salt formation.
Propriétés
IUPAC Name |
6-chloro-N-(3,4-dichlorophenyl)-2-methylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2.ClH/c1-9-6-16(12-7-10(17)2-5-15(12)20-9)21-11-3-4-13(18)14(19)8-11;/h2-8H,1H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEBKSOTSCDVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC(=C(C=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({1-butyl-1-[(2-phenylhydrazino)carbonyl]pentyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5004108.png)

![2,2'-(1,3-propanediyl)bis(3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium) diperchlorate](/img/structure/B5004119.png)
![2-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B5004122.png)
![methyl N-[2-(diethoxyphosphoryl)ethyl]-N-methylglycinate](/img/structure/B5004124.png)


![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)nicotinamide](/img/structure/B5004153.png)
![N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5004159.png)
![methyl 3-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5004171.png)

![N~2~-benzyl-N~1~-(2-hydroxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5004200.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004201.png)
![3-benzyl-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5004203.png)